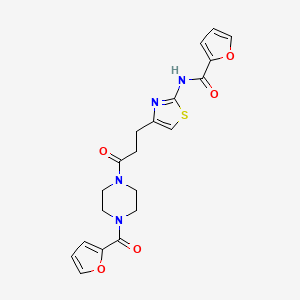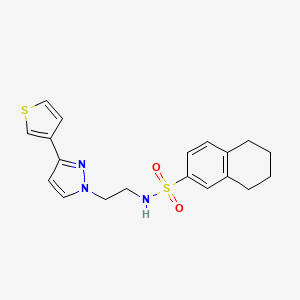
N-(2-(3-(噻吩-3-基)-1H-吡唑-1-基)乙基)-5,6,7,8-四氢萘-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered interest in various fields of research due to its unique structural features and potential applications. This compound integrates several functional groups, which contribute to its reactivity and versatility in chemical synthesis and biological applications.
科学研究应用
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry and material science.
Biology: : Acts as a probe for studying biological pathways and enzyme interactions due to its structural features.
Medicine: : Potential therapeutic agent in drug discovery for conditions like inflammation and cancer, owing to its bioactive properties.
Industry: : Utilized in the development of advanced materials, such as polymers and catalysts, that benefit from its chemical stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step procedures. One common route begins with the formation of the thiophene-3-yl-1H-pyrazole moiety, which can be synthesized through cyclization reactions involving suitable precursors. Subsequently, the ethyl chain is introduced via alkylation reactions. The final step involves the sulfonamidation of the tetrahydronaphthalene core under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound necessitates optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. The industrial process must also incorporate rigorous purification steps, such as crystallization or chromatography, to meet the stringent quality standards required for research and commercial applications.
化学反应分析
Types of Reactions
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: : The thiophene and pyrazole rings can be susceptible to oxidative conditions, forming sulfoxides and other oxidative derivatives.
Reduction: : Selective reduction of the sulfonamide group can lead to corresponding amines, which may further undergo various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), acetonitrile (MeCN).
Major Products
The major products from these reactions often involve modifications to the thiophene, pyrazole, and sulfonamide groups, resulting in derivatives that can be further utilized in various applications.
作用机制
The mechanism by which N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves binding to specific molecular targets within cells. It may inhibit or activate enzymatic pathways, modulate receptor activity, and interact with nucleic acids. The sulfonamide group is crucial for its interaction with proteins and other biomolecules, influencing its biological activity.
相似化合物的比较
Similar Compounds
N-(2-(1H-pyrazol-3-yl)ethyl)-naphthalene-2-sulfonamide
N-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-tetrahydronaphthalene-2-sulfonamide
N-(2-(1H-indol-3-yl)ethyl)-naphthalene-2-sulfonamide
Uniqueness
What sets N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide apart is the presence of the thiophene-3-yl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity patterns are desired.
Hopefully, this gives you a thorough understanding of this fascinating compound. If there's anything more specific you want to delve into, let me know!
属性
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c23-26(24,18-6-5-15-3-1-2-4-16(15)13-18)20-9-11-22-10-7-19(21-22)17-8-12-25-14-17/h5-8,10,12-14,20H,1-4,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGVAJHLCOCGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2424810.png)
![9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B2424811.png)

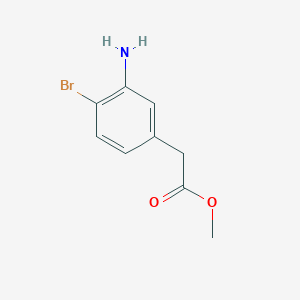
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2424817.png)
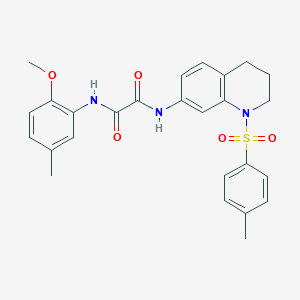
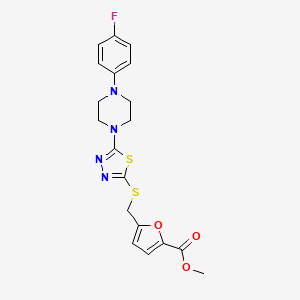
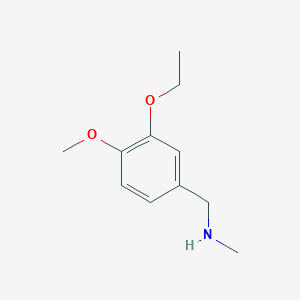
![1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2424823.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2424825.png)
![1-Tert-butyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2424826.png)
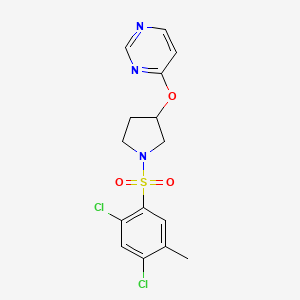
![1-methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one](/img/structure/B2424830.png)
